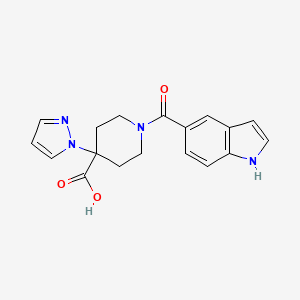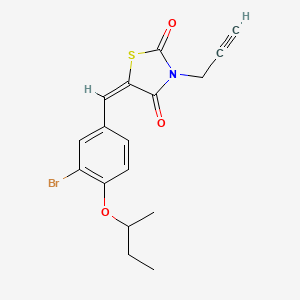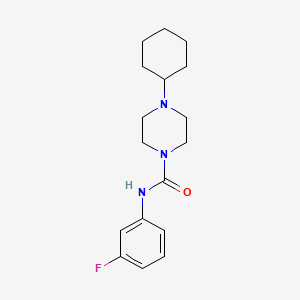
1-(1H-indol-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-indol-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid (IPP) is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. IPP is a heterocyclic compound that contains both an indole and a pyrazole ring, making it a unique and versatile molecule.
Mécanisme D'action
The mechanism of action of 1-(1H-indol-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and survival. 1-(1H-indol-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell growth and differentiation. 1-(1H-indol-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has also been shown to inhibit the activity of the protein kinase AKT, which is involved in the regulation of cell survival.
Biochemical and Physiological Effects:
1-(1H-indol-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been shown to have a range of biochemical and physiological effects. In addition to its antitumor activity, 1-(1H-indol-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as arthritis. 1-(1H-indol-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(1H-indol-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid in lab experiments include its potent antitumor activity, its unique chemical structure, and its potential use in a variety of scientific fields. However, the limitations of using 1-(1H-indol-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid in lab experiments include its complex synthesis method, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 1-(1H-indol-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new targets for 1-(1H-indol-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid, which may lead to the development of new drugs for the treatment of cancer and other diseases. Finally, further research is needed to fully understand the mechanism of action of 1-(1H-indol-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid, which may lead to the development of more effective drugs with fewer side effects.
Méthodes De Synthèse
The synthesis of 1-(1H-indol-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid involves several steps, starting with the reaction of indole-5-carboxylic acid with hydrazine hydrate to form indole-5-carbohydrazide. This intermediate is then reacted with 1-(4-chlorobutyl)-4-piperidone to yield 1-(1H-indol-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid. The overall synthesis of 1-(1H-indol-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid is a complex process that requires careful attention to reaction conditions and purification methods.
Applications De Recherche Scientifique
1-(1H-indol-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been extensively studied for its potential use in various scientific fields. One of the most promising applications of 1-(1H-indol-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid is in the field of medicinal chemistry. 1-(1H-indol-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been shown to have potent antitumor activity against a variety of cancer cell lines, including breast, colon, and lung cancer. 1-(1H-indol-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-(1H-indole-5-carbonyl)-4-pyrazol-1-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-16(14-2-3-15-13(12-14)4-8-19-15)21-10-5-18(6-11-21,17(24)25)22-9-1-7-20-22/h1-4,7-9,12,19H,5-6,10-11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGRVKUULVNRKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N2C=CC=N2)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5460212.png)

![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(4-methyl-1H-imidazol-5-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5460229.png)
![ethyl 2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5460235.png)
![7-[4-(benzyloxy)butanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5460254.png)


![N'-cyclohexyl-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5460277.png)
![2-(4-methoxy-3-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}acetamide](/img/structure/B5460285.png)
![N-[2-methyl-4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenyl]acetamide](/img/structure/B5460296.png)
![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}-N-(4-bromo-2,3-dimethylphenyl)acetamide](/img/structure/B5460298.png)
![8-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5460318.png)

![2-[5-(3-chloro-4-fluorobenzoyl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5460330.png)